molecular formula C12H15FOS B13526107 1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one

1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B13526107
M. Wt: 226.31 g/mol
InChI Key: XPRRUIWSAQWHTH-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-fluorothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The thioether linkage and the fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorothiophenol: Shares the fluorophenyl and thioether moieties but lacks the butanone structure.

    3,3-Dimethylbutan-2-one: Contains the butanone structure but lacks the fluorophenyl and thioether groups.

    Fluorinated Thiophenes: Compounds with similar fluorophenyl and thioether linkages.

Uniqueness

1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one is unique due to the combination of the fluorophenyl group, thioether linkage, and dimethylbutanone structure

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H15FOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3

InChI Key

XPRRUIWSAQWHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=CC=C1F

Origin of Product

United States

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